1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid
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Overview
Description
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12Cl2O2 It is a derivative of cyclopentanecarboxylic acid, where the cyclopentane ring is substituted with a 3,4-dichlorophenyl group
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base to form the corresponding cyclopentyl ketone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the desired carboxylic acid.
Industrial production methods may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water, followed by chlorination to introduce the dichlorophenyl group.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include esters, alcohols, aldehydes, and substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclopentanecarboxylic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and binding affinity.
3,4-Dichlorobenzoic acid: Lacks the cyclopentane ring, leading to different physical and chemical characteristics.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJTQGEWALLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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